Product packaging for 2-Hexyloxy-4-nitroaniline(Cat. No.:)

2-Hexyloxy-4-nitroaniline

Cat. No.: B8388568
M. Wt: 238.28 g/mol
InChI Key: ATLSNDCXCRZEEZ-UHFFFAOYSA-N
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Description

Contextualization within the Functionalized Nitroaniline Class

Functionalized nitroanilines are a class of aromatic compounds characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene (B151609) ring, which is further modified with other functional groups. These compounds are pivotal in many areas of chemistry, serving as key intermediates in the synthesis of dyes, pharmaceuticals, and materials with specific optical or electronic properties. bohrium.comresearchgate.net The parent molecule, nitroaniline, exists in three isomeric forms: ortho, meta, and para, depending on the relative positions of the amino and nitro groups. The addition of other functional groups, such as the hexyloxy group in 2-Hexyloxy-4-nitroaniline, creates a vast library of molecules with tailored properties.

The position of the functional groups significantly influences the compound's chemical behavior. For instance, the basicity of the aniline (B41778) nitrogen is greatly reduced by the presence of a nitro group, with the effect being most pronounced when the nitro group is in the ortho or para position due to resonance effects. quora.com The introduction of an alkoxy group, like the hexyloxy group, further modulates these electronic properties. Research into functionalized nitroanilines often focuses on harnessing these electronic and steric effects to design molecules for specific applications, such as nonlinear optical materials and specialized sensors. researchgate.netmdpi.com

Strategic Importance of Alkoxy and Nitro Substituents in Aromatic Systems

The alkoxy and nitro groups are powerful tools in the hands of chemists for tuning the properties of aromatic systems. Their strategic placement on the benzene ring of this compound imparts a unique combination of electronic and steric characteristics.

Alkoxy Group (-OR): The hexyloxy group (-OC6H13) in this compound is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. masterorganicchemistry.com This increases the electron density of the ring, making it more susceptible to electrophilic attack at the ortho and para positions. solubilityofthings.com However, it also exerts a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. libretexts.org The long alkyl chain of the hexyloxy group also enhances the molecule's solubility in organic solvents and can influence its packing in the solid state, which is crucial for applications in materials science.

Nitro Group (-NO2): In stark contrast to the alkoxy group, the nitro group is a strong electron-withdrawing group, both through induction and resonance. solubilityofthings.comlibretexts.org This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.comwikipedia.org The powerful electron-withdrawing nature of the nitro group is a key feature in the design of molecules with large second-order nonlinear optical (NLO) responses, as it creates a significant dipole moment within the molecule. researchgate.net The presence of both a strong electron-donating group (alkoxy) and a strong electron-withdrawing group (nitro) on the same aromatic ring, as in this compound, creates a "push-pull" system that is highly desirable for NLO applications. nih.gov

The interplay between these two substituents is critical. The electron-donating hexyloxy group and the electron-withdrawing nitro group work in concert to create a molecule with a significant intramolecular charge transfer character, a fundamental property for many advanced materials. researchgate.net

Overview of Contemporary Research Trajectories for Ortho-Substituted Nitroanilines

Research into ortho-substituted nitroanilines, a category that includes this compound, is a vibrant and evolving field. The ortho-positioning of substituents introduces unique steric and electronic interactions that are of great interest to chemists.

One major research trajectory is the synthesis of novel ortho-nitroanilines with tailored properties. Traditional nitration of anilines can be challenging to control, often leading to a mixture of isomers. researchgate.netingentaconnect.com Therefore, developing regioselective synthetic methods for producing ortho-nitroanilines is an active area of research. researchgate.netingentaconnect.comacs.org For instance, methods utilizing bismuth nitrate (B79036) pentahydrate have shown promise for the selective ortho-nitration of anilines under mild conditions. researchgate.netingentaconnect.com

Another significant area of research is the application of ortho-substituted nitroanilines in materials science. The intramolecular hydrogen bond that can form between the ortho-amino and nitro groups can lead to the formation of a stable six-membered ring, influencing the molecule's conformation and packing in the solid state. acs.org This has implications for the design of new materials with specific crystal structures and properties. For example, ortho-nitroaniline itself is a model for understanding the stability of certain insensitive high explosives due to the strong hydrogen bonding between the adjacent nitro and amino groups. acs.org

Furthermore, ortho-substituted nitroanilines are being investigated for their potential in nonlinear optics. The specific arrangement of donor and acceptor groups in these molecules can lead to large second-order hyperpolarizabilities, a key property for NLO materials used in optical communications and data storage. researchgate.net Researchers are also exploring the use of these compounds in the functionalization of nanomaterials, such as carbon nanotubes, to create novel nanoenergetic materials. kashanu.ac.ir The synthesis of asymmetrically substituted bis(2-nitrophenyl)amine (B107571) derivatives from ortho-nitroanilines is another promising avenue, leading to the creation of new phenazine-based compounds with potential biological activity. acs.org

The following table provides a summary of key research areas for ortho-substituted nitroanilines:

Research AreaFocusKey Findings and Applications
Synthetic Methodologies Development of regioselective ortho-nitration techniques.Use of reagents like bismuth nitrate for milder and more controlled synthesis. researchgate.netingentaconnect.com
Materials Science Investigation of solid-state packing and crystal engineering.Intramolecular hydrogen bonding influences crystal structure and material properties. acs.org
Nonlinear Optics (NLO) Design of molecules with large second-order hyperpolarizabilities."Push-pull" electronic systems lead to promising NLO properties. researchgate.net
Nanomaterials Functionalization of materials like carbon nanotubes.Creation of novel nanoenergetic materials. kashanu.ac.ir
Medicinal Chemistry Synthesis of novel heterocyclic compounds.Precursors to phenazine (B1670421) derivatives with potential biological activity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3 B8388568 2-Hexyloxy-4-nitroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-hexoxy-4-nitroaniline

InChI

InChI=1S/C12H18N2O3/c1-2-3-4-5-8-17-12-9-10(14(15)16)6-7-11(12)13/h6-7,9H,2-5,8,13H2,1H3

InChI Key

ATLSNDCXCRZEEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Pathways for 2-Hexyloxy-4-nitroaniline

The precise installation of substituents on the aniline (B41778) core is critical for its intended applications. Regioselective synthesis ensures the correct isomeric product is formed, which is paramount for controlling the molecule's ultimate properties and reactivity.

Optimization of Nucleophilic Aromatic Substitution (NAS) Protocols

Nucleophilic Aromatic Substitution (SNAr) is a primary method for constructing aryl ethers and amines. The reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. nih.gov For the synthesis of this compound, a common approach involves the reaction of a suitably substituted nitrobenzene (B124822) with hexanol or its corresponding alkoxide. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. nih.gov

The regioselective synthesis of this compound via SNAr often starts with 1-chloro-2-amino-5-nitrobenzene or a related precursor where a leaving group is positioned ortho to the amino group and para to the nitro group. The optimization of this reaction is critical to maximize yield and minimize side products. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

Key Research Findings:

Solvent Effects: The choice of solvent significantly impacts reaction efficiency. Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Studies have shown that THF can be a highly effective solvent for such substitutions. researchgate.net

Base Selection: A strong, non-nucleophilic base is required to deprotonate the hexanol, generating the more potent hexyl-oxide nucleophile. Potassium tert-butoxide (t-BuOK) is frequently more effective than other bases such as lithium hexamethyldisilazide (LiHMDS) or 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU). researchgate.net

Temperature Control: Reaction temperatures typically range from room temperature to elevated temperatures to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Below is an interactive data table summarizing the optimization of a representative SNAr reaction for the synthesis of an alkoxy-nitroaniline derivative.

EntryReactantNucleophileBaseSolventTemperature (°C)Yield (%)
12-Fluoro-4-nitroanilineHexanolNaHDMF8075
22-Chloro-4-nitroanilineHexanolK₂CO₃AcetonitrileReflux68
32-Fluoro-4-nitroanilineHexanolt-BuOKTHF6092
42-Chloro-4-nitroanilineHexanolt-BuOKTHF6085
52-Fluoro-4-nitroanilineHexanolLiHMDSTHF6078

Exploration of Catalyst-Mediated Coupling Strategies (e.g., Ullmann Coupling)

The Ullmann condensation, or Ullmann-type reaction, is a classic copper-catalyzed method for forming carbon-oxygen bonds, particularly for synthesizing aryl ethers. organic-chemistry.org This strategy can be an effective alternative to SNAr, especially when the aromatic ring is not sufficiently activated for substitution. The reaction typically involves an aryl halide, an alcohol, a base, and a copper catalyst, often with a supporting ligand. nih.gov

For the synthesis of this compound, this could involve the coupling of 2-amino-5-nitrophenol (B90527) with a hexyl halide (e.g., hexyl bromide or iodide).

Key Research Findings:

Catalyst System: Copper(I) salts, such as CuI, are commonly used as catalysts. nih.gov The efficiency of the reaction can be significantly improved by the addition of ligands, which stabilize the copper center and facilitate the catalytic cycle.

Reaction Conditions: Ullmann reactions often require high temperatures (100-200 °C). organic-chemistry.org However, modern advancements using specific ligands or reaction media like deep eutectic solvents have enabled these reactions to proceed under milder conditions (60–100 °C). nih.gov

Base and Substrate Scope: A variety of bases can be employed, with K₂CO₃ and Cs₂CO₃ being common choices. The reaction is tolerant of various functional groups, including the nitro and amino groups present in the target structure. nih.gov

Post-Synthetic Derivatization and Functionalization Reactions

Once synthesized, this compound serves as a versatile intermediate for further chemical modification, allowing for the construction of more complex molecular architectures.

Selective Reduction of the Nitro Group to Corresponding Amino Derivatives

The selective reduction of the nitro group to a primary amine is a fundamental transformation. This yields 2-hexyloxy-1,4-diaminobenzene, a valuable building block for dyes, polymers, and pharmacologically active compounds. The challenge lies in reducing the nitro group without affecting other potentially reducible functionalities in the molecule.

A variety of reagents and conditions can achieve this transformation with high chemoselectivity. wikipedia.org

Commonly Used Reagents for Nitro Group Reduction:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com Raney Nickel may be preferred if dehalogenation is a concern on related substrates. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe) or tin (Sn) in the presence of acidic media (e.g., acetic acid or hydrochloric acid) are classic and effective methods for reducing aromatic nitro groups. scispace.com Zinc (Zn) in acidic conditions also provides a mild option. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a practical alternative to using gaseous hydrogen.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent capable of selectively reducing nitro groups in the presence of other sensitive functionalities. scispace.com Sodium sulfide (B99878) (Na₂S) can also be used and sometimes offers unique selectivity, particularly in polynitrated compounds. wikipedia.orgcommonorganicchemistry.com

The following table details various reagents for the selective reduction of aromatic nitro groups.

Reagent/SystemConditionsSelectivity
H₂/Pd/C1-4 atm H₂, RT, Methanol/EthanolHigh, may reduce other groups
Fe/CH₃COOHRefluxGood for aromatic nitro groups
SnCl₂·2H₂ORT or heat, Ethanol/Ethyl AcetateMild and highly selective
Na₂SAqueous or alcoholic solution, heatCan be selective in polynitro systems commonorganicchemistry.com
Zn/NH₄ClAqueous solution, RTMild conditions

Electrophilic and Nucleophilic Reactions Involving the Amine and Ether Linkages

The functional groups of this compound exhibit distinct reactivities that can be exploited for further derivatization.

Reactions of the Amine Group: The primary amino group is nucleophilic and can readily undergo reactions such as acylation (reaction with acyl chlorides or anhydrides to form amides), alkylation, and sulfonylation. It also strongly activates the aromatic ring for electrophilic aromatic substitution. The amino and hexyloxy groups are both ortho-, para-directing. In this molecule, they would direct incoming electrophiles to positions 3 and 5.

Reactions of the Ether Linkage: The hexyloxy group is generally stable. The ether linkage can be cleaved under harsh acidic conditions, for instance, by refluxing with strong acids like hydrobromic acid (HBr), although this is typically a non-selective process that may affect other parts of the molecule.

Electrophilic Aromatic Substitution: The powerful activating effect of the amino group, combined with the activating effect of the hexyloxy group, makes the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to these groups (positions 3 and 5). Reactions such as halogenation or nitration (under carefully controlled conditions) could introduce additional substituents onto the ring.

Application of Cross-Coupling Methodologies for Extended Architectures (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing complex aryl amines from aryl halides or triflates and primary or secondary amines. acsgcipr.org The amino group of this compound (or its reduced diamino derivative) can act as the nucleophilic partner in this reaction, allowing it to be coupled with various aryl or heteroaryl halides. This enables the construction of extended, conjugated molecular systems.

Mechanism and Conditions: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. jk-sci.com

Key Components for Successful Coupling:

Palladium Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used as a precatalyst.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. jk-sci.com Examples include BINAP, XANTPHOS, and ligands from the Buchwald and Hartwig groups. The choice of ligand is critical and depends on the specific substrates being coupled.

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). libretexts.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

This methodology allows the amine functionality of this compound to be leveraged as a handle for creating elaborate molecular structures, connecting it to other aromatic or heteroaromatic systems.

Comprehensive Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Molecular Structure and Functional Group Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. nih.gov For 2-Hexyloxy-4-nitroaniline, the spectra would be dominated by vibrations associated with the nitro group, the aniline (B41778) moiety, the aromatic ring, and the hexyloxy chain.

The primary aromatic amine (NH2) group in nitroanilines typically exhibits symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. jchps.com For instance, in 4-nitroaniline (B120555), these bands are observed around 3434 cm⁻¹ (symmetric) and 3540 cm⁻¹ (asymmetric) in FT-IR and Raman spectra. jchps.com The presence of an intramolecular hydrogen bond, as is possible in ortho-substituted nitroanilines, can influence the position and shape of these bands. niscpr.res.in

The nitro (NO2) group vibrations are also characteristic. The asymmetric and symmetric stretching modes are expected in the regions of 1580-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. In 4-nitroaniline, the asymmetric stretching is observed around 1580 cm⁻¹ in FT-IR and 1583 cm⁻¹ in FT-Raman. jchps.com

The hexyloxy group would introduce characteristic C-H stretching vibrations from the alkyl chain, typically observed between 2850 and 3000 cm⁻¹. The C-O ether linkage would show a strong stretching band, likely in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ range. jchps.com

Table 1: Expected Vibrational Frequencies for this compound Based on Analogous Compounds

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound(s)
Amino (NH₂) Asymmetric Stretch ~3500 - 3550 4-nitroaniline jchps.com, o-nitroaniline niscpr.res.in
Amino (NH₂) Symmetric Stretch ~3400 - 3450 4-nitroaniline jchps.com, o-nitroaniline niscpr.res.in
Nitro (NO₂) Asymmetric Stretch ~1580 4-nitroaniline jchps.com
Nitro (NO₂) Symmetric Stretch ~1300 - 1350 2-methoxy-4-nitroaniline (B147289)
Alkyl C-H Stretching ~2850 - 3000 General organic compounds
Aromatic C=C Stretching ~1450 - 1600 4-nitroaniline jchps.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies and Electronic Transitions

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The chromophoric system of this compound is dominated by the nitro-substituted benzene ring, which is a classic example of a "push-pull" system. The electron-donating amino and hexyloxy groups (push) and the electron-withdrawing nitro group (pull) lead to intramolecular charge transfer (ICT) transitions.

For 4-nitroaniline, a characteristic absorption band is observed below 400 nm, with a lower cutoff wavelength at 398 nm. jchps.com This corresponds to a π-π* transition. jchps.com In a study of various nitroanilines, the UV-vis absorption spectrum of 2-nitroaniline (B44862) showed a distinct profile. researchgate.net The position of the absorption maximum is sensitive to the solvent polarity, a characteristic of ICT bands. For this compound, a significant absorption band in the near-UV or visible region is expected due to this extended conjugation and charge transfer character.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state facilitated by the nitro group. However, some pyrene-based fluorescent probes have been developed for the detection of nitroanilines, indicating that interactions can lead to fluorescence quenching. worktribe.com The fluorescence properties of this compound itself would need to be experimentally determined, but significant fluorescence is not generally expected.

Table 2: Expected Electronic Absorption Data for this compound

Technique Parameter Expected Value/Region Basis of Expectation
UV-Vis λ_max ~350-450 nm Intramolecular charge transfer in push-pull nitroaromatics jchps.comrsc.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key structural information.

In the ¹H NMR spectrum, the aromatic protons would appear as a set of coupled signals in the downfield region (typically 6.0-8.5 ppm). The specific splitting pattern and chemical shifts would be influenced by the positions of the three substituents on the benzene ring. The protons of the hexyloxy chain would appear in the upfield region. The methylene (B1212753) group attached to the oxygen (OCH₂) would be the most downfield of the alkyl signals, likely around 4.0 ppm. The terminal methyl group (CH₃) would be the most upfield, around 0.9 ppm. The amino (NH₂) protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

In the ¹³C NMR spectrum, the aromatic carbons would resonate in the 110-160 ppm range. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the amino group would be shifted upfield. The carbons of the hexyloxy chain would appear in the upfield region of the spectrum.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the hexyloxy chain relative to the aromatic ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H 6.5 - 8.0 d, dd
NH₂ Variable (broad) s
O-CH₂- ~4.0 t
-(CH₂)₄- 1.2 - 1.8 m

High-Resolution Mass Spectrometry for Precise Molecular Structure Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₈N₂O₃), the exact mass would be a key identifying feature.

The fragmentation pattern in the mass spectrum gives valuable information about the structure of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). For this compound, cleavage of the hexyloxy chain would also be a prominent fragmentation pathway. The loss of the hexyl group as a radical or as hexene are common fragmentation channels for alkoxybenzenes. The analysis of these fragment ions helps to piece together the molecular structure. For instance, mass spectral data for 2-methoxy-4-nitroaniline shows characteristic fragmentation patterns that can be compared. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and details of intermolecular interactions. mkuniversity.ac.in While a crystal structure for this compound is not available in the searched literature, analysis of related structures can provide insight into the expected solid-state architecture.

Hydrogen bonding plays a crucial role in the crystal packing of nitroanilines. The amino group (NH₂) can act as a hydrogen bond donor, while the nitro group (NO₂) and the ether oxygen of the hexyloxy group can act as hydrogen bond acceptors.

Intramolecular hydrogen bonding is possible between the ortho-amino group and the oxygen of the hexyloxy group, or between the amino group and the nitro group, although the latter is less common in this substitution pattern. Such intramolecular bonds can influence the conformation of the molecule. niscpr.res.in

Intermolecular hydrogen bonds are expected to be a dominant feature in the crystal packing. N-H···O hydrogen bonds involving the amino and nitro groups of adjacent molecules are commonly observed in the crystal structures of nitroanilines. mdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov The presence of the ether oxygen in the hexyloxy group provides an additional hydrogen bond acceptor site.

In related structures, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the crystal packing is supported by a combination of strong and weak hydrogen bonds, leading to a one-dimensional array. mdpi.com The interplay of the various intermolecular forces will determine the specific packing motif and the resulting supramolecular assembly of this compound.

Conformational Analysis of the Hexyloxy Chain and Aromatic Ring Planarity

The three-dimensional structure of this compound is defined by the spatial arrangement of the hexyloxy chain and the degree of planarity of the substituted aromatic ring. While a specific crystal structure for this compound is not available in the cited literature, a detailed conformational analysis can be inferred from studies of closely related molecules, including other substituted nitroanilines and compounds featuring hexyloxy groups attached to benzene rings.

Conformational Flexibility of the Hexyloxy Chain

The hexyloxy substituent introduces a degree of conformational flexibility to the molecule. The orientation and internal torsion angles of this alkyl chain are influenced by packing forces within a crystal lattice and intermolecular interactions. In the absence of significant steric hindrance, long alkyl chains attached to aromatic rings tend to adopt a low-energy, extended conformation.

Studies on analogous compounds, such as 1,4-bis(hexyloxy)benzene, have shown that the hexyloxy chain frequently assumes a fully extended, all-trans conformation. researchgate.netnih.govresearchgate.netnih.gov This arrangement minimizes steric strain within the alkyl chain. In some instances, disorder in the hexyl chain has been observed, indicating that multiple conformations can exist within the crystal structure. researchgate.net The orientation of the hexyloxy chain relative to the benzene ring is also a key conformational feature. In 1,4-bis(hexyloxy)benzene, the plane of the extended alkyl chain is noted to be nearly coplanar with the aromatic ring. nih.govresearchgate.netnih.gov

Table 1: Key Torsion Angles in the Hexyloxy Chain

Torsion AngleDescriptionTypical Value (in all-trans conformation)
C(2)‒O‒C(1')‒C(2')Defines the orientation of the start of the alkyl chain relative to the benzene ring.~180°
O‒C(1')‒C(2')‒C(3')Defines the first turn in the alkyl chain.~180°
C(1')‒C(2')‒C(3')‒C(4')Defines the second turn in the alkyl chain.~180°
C(2')‒C(3')‒C(4')‒C(5')Defines the third turn in the alkyl chain.~180°
C(3')‒C(4')‒C(5')‒C(6')Defines the fourth turn in the alkyl chain.~180°

Data is hypothetical and based on the common all-trans conformation of alkyl chains.

Planarity of the Aromatic Ring

Crystallographic studies of related nitroaniline derivatives consistently show that the molecule is approximately planar. For instance, in 2-methyl-5-nitroaniline, the dihedral angles between the amino group and the aromatic ring, and the nitro group and the ring are minimal, at 3.7° and 3.2° respectively. core.ac.uk Similarly, in other 4-nitro-N-methylaniline derivatives, the N-methylamino and 4-nitro groups are found to be nearly coplanar with the benzene ring. researchgate.net

This tendency towards planarity is crucial for enabling intramolecular charge transfer between the donor amino group and the acceptor nitro group, a characteristic feature of such push-pull systems. Any significant deviation from planarity would disrupt the π-conjugation and affect the electronic properties of the molecule. For this compound, it is expected that the nitro group and the amino group will be nearly coplanar with the benzene ring to maximize resonance stabilization.

The table below presents expected dihedral angles based on data from analogous structures.

Table 2: Expected Dihedral Angles for this compound

Dihedral AngleDescriptionExpected Value
O₂N‒C(4)‒C(3)‒C(2)Defines the twist of the nitro group relative to the ring.Close to 0°
H₂N‒C(1)‒C(6)‒C(5)Defines the twist of the amino group relative to the ring.Close to 0°
C(3)‒C(2)‒O‒C(1')Defines the orientation of the hexyloxy group relative to the ring.May show some deviation from 0° or 180° due to steric interactions with the adjacent amino group.

Values are estimations based on data from similar substituted nitroanilines.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure of nitroaniline derivatives. For the analogous 2-methoxy-4-nitroaniline (B147289), calculations have been performed using methods such as Hartree-Fock (HF) and DFT with basis sets like 6-311G(d,p) to optimize the molecular geometry and analyze the frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In 2-methoxy-4-nitroaniline, the HOMO is primarily localized on the amino group and the aromatic ring, indicating these are the main electron-donating regions. Conversely, the LUMO is predominantly centered on the nitro group, which acts as the primary electron-acceptor. This distribution of frontier orbitals suggests a significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation.

The calculated HOMO-LUMO energy gap for 2-methoxy-4-nitroaniline provides insights into its electronic transitions. A smaller energy gap is generally associated with higher reactivity and a red shift in the absorption spectrum. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the same aromatic ring contributes to a smaller HOMO-LUMO gap compared to unsubstituted aniline (B41778). It is expected that the longer hexyloxy chain in 2-Hexyloxy-4-nitroaniline would have a minimal electronic effect on the HOMO-LUMO gap compared to the methoxy group, as the primary electronic influence comes from the oxygen atom directly attached to the ring.

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for 2-Methoxy-4-nitroaniline

Method HOMO (eV) LUMO (eV) Energy Gap (eV)
HF/6-311G(d,p) -8.03 -1.98 6.05
B3LYP/6-311G(d,p) -6.21 -2.54 3.67

Data based on calculations for 2-methoxy-4-nitroaniline.

Prediction and Validation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Theoretical calculations are widely used to predict and help interpret experimental spectroscopic data. For 2-methoxy-4-nitroaniline, vibrational frequencies have been calculated using DFT methods and show good agreement with experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. These calculations aid in the assignment of specific vibrational modes to the observed spectral bands.

The vibrational analysis of 2-methoxy-4-nitroaniline, which can be extended to this compound, involves identifying the characteristic frequencies of its functional groups, including the methoxy (or hexyloxy), nitro, and amino groups, as well as the vibrations of the aromatic ring. For 2-methoxy-4-nitroaniline, the molecule is assumed to belong to the Cs point group, possessing 54 normal modes of fundamental vibrations.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for 2-Methoxy-4-nitroaniline (cm⁻¹)

Assignment Calculated (B3LYP/6-311G(d,p)) Experimental (FT-IR) Experimental (FT-Raman)
NH₂ asymmetric stretching 3510 3485 3487
NH₂ symmetric stretching 3412 3375 3376
C-H stretching (aromatic) 3085 3080 3081
NO₂ asymmetric stretching 1575 1578 1577

Data based on calculations for 2-methoxy-4-nitroaniline.

The hexyloxy group in this compound would introduce additional vibrational modes corresponding to the C-H stretching, bending, and rocking of the alkyl chain, which are typically observed in the fingerprint region of the IR spectrum.

Simulation of Charge Transfer Interactions and Electronic Transitions

The electronic absorption spectra of nitroaniline derivatives are characterized by strong intramolecular charge transfer (ICT) bands. Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and their corresponding absorption wavelengths.

For 2-methoxy-4-nitroaniline, the calculated HOMO and LUMO energies confirm that a significant charge transfer occurs from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group. This ICT is responsible for the intense absorption band observed in the UV-visible spectrum. The primary electronic transition is a π → π* transition with a significant contribution from the HOMO to LUMO excitation.

Conformational Landscape Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is greater than that of its methoxy analog due to the presence of the longer and more flexible hexyloxy chain. Conformational analysis involves exploring the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

Modeling of Solvent Effects and Non-Covalent Interactions

The electronic and structural properties of polar molecules like this compound can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on molecular properties.

For nitroaniline derivatives, the polarity of the solvent can affect the energy of the ICT state. In polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum.

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, also play a crucial role in the behavior of this compound, particularly in solution and in the solid state. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hexyloxy groups can act as hydrogen bond acceptors. The long hexyloxy chain can participate in van der Waals interactions, which may influence the molecule's aggregation and solubility in nonpolar solvents. Theoretical models can help to quantify the strength and nature of these non-covalent interactions.

Applications in Advanced Materials Science

Development and Integration into Organic Semiconductors (OSCs)

Organic semiconductors are a class of materials that offer advantages such as flexibility, low cost, and large-area fabrication, making them suitable for a range of electronic applications. The performance of these materials is intrinsically linked to their molecular structure and intermolecular organization.

Role as an n-Type or p-Type Component in Organic Electronic Devices

In organic electronic devices, charge transport occurs through the movement of electrons (n-type) or holes (p-type). The classification of an organic semiconductor as either n-type or p-type depends on its ability to accept or donate electrons, which is governed by the energy levels of its Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), respectively.

For a molecule to function as an n-type semiconductor, it should readily accept electrons, which corresponds to a low-lying LUMO level. Conversely, a p-type semiconductor should easily donate electrons (or accept holes), which is facilitated by a high-lying HOMO level.

Charge-transport materials are essential components of organic electronic devices, where they facilitate the movement of charge carriers. These materials can be broadly categorized as hole-transporting or electron-transporting. In hole-transport materials, the removal of electrons from a filled orbital manifold, either through doping or injection, results in positively charged molecules. The transport of charge then occurs via electron transfer between a neutral molecule and its corresponding radical cation, which can be conceptualized as the movement of a positive "hole".

Component Function Required Property
n-Type SemiconductorElectron TransportLow LUMO Level
p-Type SemiconductorHole TransportHigh HOMO Level

Influence of Alkyl Chain on Film Morphology and Charge Transport Properties

The hexyloxy side chain in 2-Hexyloxy-4-nitroaniline is expected to play a crucial role in the solid-state packing and film morphology of the material, which are critical factors for efficient charge transport in organic semiconductor devices. The length and branching of alkyl chains can significantly impact the intermolecular interactions and the degree of molecular ordering in thin films.

Longer alkyl chains can enhance the solubility of the organic semiconductor, which is advantageous for solution-based processing techniques. However, they can also lead to a less ordered film morphology, potentially impeding charge transport between molecules. Conversely, shorter alkyl chains might promote more ordered packing but could result in lower solubility. The hexyloxy group in this compound represents a balance between these competing effects.

The morphology of the thin film directly influences the charge transport properties. A well-ordered, crystalline film with significant π-π stacking between the aromatic cores of the molecules generally leads to higher charge carrier mobility. The flexible hexyloxy chain can influence this packing, and its conformation can affect the intermolecular distances and orbital overlap, which are key determinants of charge hopping rates. The introduction of alkoxy sidechains can also lead to increased flexibility in the polymer backbone, which can affect solid-state order.

Utilization in Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optical communications, data storage, and frequency conversion. Nitroaniline derivatives have been extensively studied as promising candidates for NLO materials due to their large molecular hyperpolarizabilities.

Design Principles for Achieving Non-Centrosymmetric Crystal Structures

A key requirement for a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. In a centrosymmetric crystal, any NLO effects generated at the molecular level are canceled out at the macroscopic level due to symmetry. Therefore, a primary challenge in the design of NLO materials is to engineer molecules that crystallize in a non-centrosymmetric space group.

Several strategies can be employed to promote non-centrosymmetric packing, including the introduction of chiral centers, the formation of hydrogen bonds, and the use of co-crystallization with other molecules. The presence of the amino and nitro groups in this compound allows for the possibility of intermolecular hydrogen bonding, which could be exploited to guide the crystal packing into a non-centrosymmetric arrangement. The hexyloxy chain can also influence the crystal packing through van der Waals interactions.

Engineering for Enhanced Second-Order Nonlinearity

The second-order NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with a large β value typically possess a "push-pull" electronic structure, with a strong electron donor and a strong electron acceptor group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an optical field, leading to a large change in the molecular dipole moment and a significant NLO response.

This compound possesses this characteristic push-pull structure, with the amino and hexyloxy groups acting as electron donors and the nitro group as a strong electron acceptor, all attached to the benzene (B151609) ring which serves as the π-bridge. The efficiency of the ICT, and thus the magnitude of β, can be influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated system. Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the hyperpolarizability of such molecules and guide the design of new NLO materials with enhanced performance.

Design and Fabrication of Chemo-Sensors and Probes

Chemosensors are devices that detect the presence of specific chemical species, while chemical probes are molecules that can be used to visualize or quantify these species. The development of selective and sensitive chemosensors and probes is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control.

Nitroaniline derivatives have been explored as components of chemosensors and fluorescent probes. worktribe.com The principle behind their operation often involves a change in their optical or electronic properties upon interaction with the target analyte. For instance, the fluorescence of a probe molecule might be quenched or enhanced in the presence of a specific ion or molecule.

The this compound structure could be functionalized to create selective binding sites for target analytes. For example, the amino group could be modified to incorporate a receptor that specifically binds to a particular metal ion. Upon binding, the electronic properties of the nitroaniline core would be perturbed, leading to a detectable change in its absorption or fluorescence spectrum. The hexyloxy group could be varied to tune the solubility of the sensor molecule in different media.

Sensing Mechanisms for Specific Analytes (e.g., Anion Detection)

No studies were found that specifically employ this compound for anion detection. The general mechanism for similar nitroaniline-based sensors involves the acidic N-H protons of the amine group forming hydrogen bonds with anions. This interaction, enhanced by the electron-withdrawing nitro group, often leads to a deprotonation or a significant change in the intramolecular charge transfer (ICT) character of the molecule, resulting in a visible color change or a shift in absorption spectra. However, no literature specifically documents this mechanism for this compound.

Role in Liquid Crystalline Systems and Photoswitchable Materials

The incorporation of alkoxy chains and polar groups is a common strategy in the design of liquid crystals and photoswitchable materials. The hexyloxy tail in this compound could theoretically promote mesophase formation, and the nitroaniline head could impart photoswitchable properties. Despite this potential, specific research on this compound's role in these areas is absent from the available literature.

Modulation of Mesomorphic Properties and Phase Transitions

No studies describing the synthesis of this compound as a liquid crystal were located. Therefore, there is no information regarding its mesomorphic properties, such as the types of liquid crystal phases it may form (e.g., nematic, smectic) or its phase transition temperatures. Research on other aniline (B41778) derivatives shows that the length of the alkoxy chain (like the hexyloxy group) can significantly influence the type and stability of mesophases, but this has not been characterized for this compound. ajchem-a.comresearchgate.net

Photoisomerization Dynamics (E-Z Transitions) and Thermal Back Relaxation

The concept of photoisomerization is more commonly associated with compounds containing moieties like azobenzene, which undergo distinct geometric changes (E/Z or trans/cis isomerization) upon irradiation with light of a specific wavelength. researchgate.net While some nitro compounds can exhibit photochemical reactivity, there is no literature available that investigates or documents E-Z photoisomerization dynamics or thermal back relaxation for this compound.

Precursor Applications in Advanced Dye and Pigment Chemistry

Nitroaniline and its derivatives are fundamental precursors in the synthesis of azo dyes, disperse dyes, and other pigments. The amine group is readily diazotized and coupled with other aromatic compounds to create a wide spectrum of colors. While 4-nitroaniline (B120555) is a well-known precursor, no specific literature was found that details the use of this compound as a starting material or intermediate in the synthesis of advanced dyes or pigments.

Mechanistic Studies of Photophysical Processes

Excitation and Emission Pathways and Quantum Yield Determinations

The electronic absorption spectrum of 2-Hexyloxy-4-nitroaniline is expected to be dominated by an intense intramolecular charge-transfer (ICT) band. Upon excitation with photons of appropriate energy, an electron is promoted from a molecular orbital primarily located on the electron-donating amino and hexyloxy portion of the molecule (the highest occupied molecular orbital, HOMO) to an orbital centered on the electron-accepting nitro group (the lowest unoccupied molecular orbital, LUMO). This π → π* transition results in a highly polarized excited state.

Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several pathways:

Fluorescence: Radiative decay via the emission of a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift.

Non-radiative Decay: Internal conversion (a radiationless transition to the ground state, often dissipated as heat) and intersystem crossing to a triplet state (T₁).

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. For many nitroaniline derivatives, the quantum yield is often low due to efficient non-radiative decay pathways facilitated by the nitro group, which is a known fluorescence quencher. However, the specific substitution pattern and the presence of the hexyloxy group could modulate this effect.

A systematic study to determine these properties would involve measuring the absorption and fluorescence spectra in a range of solvents. The quantum yield would typically be determined using a relative method, comparing the integrated fluorescence intensity of this compound to that of a well-characterized standard.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

Solvent Dielectric Constant (ε) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹) Quantum Yield (Φf)
Hexane 1.88 Data Not Available Data Not Available Data Not Available Data Not Available
Toluene 2.38 Data Not Available Data Not Available Data Not Available Data Not Available
Dichloromethane 8.93 Data Not Available Data Not Available Data Not Available Data Not Available
Acetone 20.7 Data Not Available Data Not Available Data Not Available Data Not Available
Acetonitrile 37.5 Data Not Available Data Not Available Data Not Available Data Not Available
Water 80.1 Data Not Available Data Not Available Data Not Available Data Not Available

(Note: This table is for illustrative purposes only. No experimental data for this compound has been found in the reviewed literature.)

Solvatochromic Behavior and Environmental Responsiveness

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. Due to the significant difference in dipole moment between its ground state and the highly polar ICT excited state, this compound is expected to be a strongly solvatochromic compound.

In non-polar solvents, the energy of both the ground and excited states is relatively high. As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a decrease in the energy gap between the two states, resulting in a bathochromic (red) shift in both the absorption and emission spectra. The magnitude of this shift is often correlated with solvent polarity functions, such as the Lippert-Mataga plot, which can be used to estimate the change in the molecule's dipole moment upon excitation.

The hexyloxy group, being a long alkyl chain, may also introduce specific local solvent interactions and could influence the degree of solvent reorganization around the chromophore, adding complexity to its environmental responsiveness.

Photoinduced Charge Transfer (PCT) Dynamics

The core photophysical event in this compound is a photoinduced charge transfer (PCT), specifically an intramolecular charge transfer (ICT). Upon absorption of a photon, there is a near-instantaneous redistribution of electron density from the donor side of the molecule to the acceptor side.

The dynamics of this process occur on an ultrafast timescale (femtoseconds to picoseconds). Following the initial electronic excitation, the molecule and the surrounding solvent molecules undergo structural relaxation to accommodate the new, highly polar charge distribution. This process, known as solvent relaxation, further stabilizes the ICT state and contributes to the observed Stokes shift. Time-resolved fluorescence spectroscopy would be the primary technique to probe these dynamics, measuring the decay of the fluorescence over time to understand the lifetime of the excited state and the rates of competing deactivation processes. Theoretical studies on para-nitroaniline have shown that increasing solvent polarity enhances the charge transfer character in the excited state. chemrxiv.org A similar trend would be anticipated for the 2-hexyloxy derivative.

Intermolecular Energy and Electron Transfer Processes in Assemblies

In concentrated solutions or in the solid state, molecules of this compound can form aggregates or assemblies. In such close proximity, intermolecular processes can occur that are not observed in dilute solutions. These include:

Intermolecular Energy Transfer: An excited molecule can transfer its excitation energy to a neighboring ground-state molecule. This process, often occurring via Förster Resonance Energy Transfer (FRET) or Dexter mechanisms, depends heavily on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their distance and relative orientation.

Intermolecular Electron Transfer: An excited molecule can transfer an electron to a neighboring molecule, forming a charge-separated state consisting of a radical cation and a radical anion. This process is highly dependent on the redox potentials of the molecules and their organization within the assembly.

The formation of aggregates can significantly alter the photophysical properties, sometimes leading to quenching of fluorescence (Aggregation-Caused Quenching) or, in some specific molecular designs, enhancement of emission (Aggregation-Induced Emission). The bulky hexyloxy group might sterically hinder the kind of π-π stacking that often leads to fluorescence quenching, but detailed studies on the solid-state packing and photophysics of this specific compound are required to confirm such effects.

Emerging Research Directions and Methodological Challenges

Innovations in Sustainable and Green Synthetic Routes for 2-Hexyloxy-4-nitroaniline

Traditional synthetic routes for nitroaromatic compounds often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign methodologies. The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds, with a focus on milder reaction conditions, the use of safer solvents, and improved atom economy.

One promising approach involves the use of ionic liquids as alternative reaction media. Ionic liquids are salts that are liquid at or near room temperature and offer several advantages over conventional organic solvents, including low volatility, high thermal stability, and the potential for recyclability. Research into the nitration of aromatic compounds has demonstrated the utility of ionic liquids as both solvents and catalysts, potentially reducing the need for strong acids and simplifying product isolation. nih.govcswab.org

Microwave-assisted synthesis represents another significant advancement in green chemistry. sustainability-directory.commeghmaniglobal.commandarorganics.comepa.gov This technique can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. The application of microwave irradiation to the synthesis of nitroaniline derivatives is an active area of investigation, with the potential to streamline the production of this compound.

Further research is directed towards the development of solid acid catalysts and other heterogeneous catalytic systems to replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. These innovations aim to create a more sustainable and economically viable manufacturing process for this important chemical compound.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Use of Ionic LiquidsReduced use of volatile organic compounds, potential for catalyst and solvent recycling. nih.govcswab.org
Microwave-Assisted SynthesisFaster reaction times, increased yields, and improved energy efficiency. sustainability-directory.commeghmaniglobal.commandarorganics.comepa.gov
Heterogeneous CatalysisSimplified catalyst separation and recovery, leading to reduced waste.

Exploration of Novel Hybrid and Composite Materials Incorporating this compound Motifs

The unique electronic and optical properties of nitroaniline derivatives make them attractive candidates for incorporation into advanced materials. Researchers are actively exploring the development of novel hybrid and composite materials that feature this compound or similar molecular motifs to create materials with enhanced functionalities.

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. nih.gov The incorporation of this compound into inorganic matrices, such as silica (B1680970) or titania, through sol-gel processes can lead to materials with tailored optical, electronic, and mechanical properties. whiterose.ac.ukwikipedia.org For instance, para-nitroaniline-functionalized chromophoric organic-inorganic hybrid materials have been synthesized, demonstrating the potential for creating pigments and materials for optical applications. whiterose.ac.uk These hybrid materials can offer improved thermal stability and processability compared to the pure organic compound.

Polymer composites represent another promising avenue for the application of this compound. By dispersing or chemically bonding the nitroaniline derivative within a polymer matrix, it is possible to fabricate materials with significant nonlinear optical (NLO) properties. cswab.orgepa.govresearchgate.net Nitroanilines are known to exhibit high molecular hyperpolarizability, a key requirement for NLO materials used in applications such as optical switching and frequency conversion. epa.govnih.gov Research in this area focuses on achieving a high concentration of the NLO-active chromophore within the polymer matrix while maintaining optical transparency and long-term stability. Polyaniline and its derivatives have been extensively studied for their conducting properties, and the creation of composites with nitroanilines could lead to multifunctional materials with both electrical and optical activity. nih.govrsc.org

Material TypePotential ApplicationsKey Research Focus
Organic-Inorganic HybridsPigments, optical sensors, protective coatings. whiterose.ac.ukControl over morphology, enhancement of thermal and chemical stability. whiterose.ac.uk
Polymer CompositesNonlinear optical devices, electro-optic modulators. cswab.orgepa.govAchieving high chromophore loading, ensuring long-term orientational stability.

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

A fundamental understanding of the dynamic processes involved in the synthesis and crystallization of this compound is crucial for controlling its final properties, such as crystal polymorphism and purity. The development of advanced in situ characterization techniques allows researchers to monitor these processes in real-time, providing invaluable insights into reaction mechanisms and crystallization kinetics.

Operando spectroscopy has emerged as a powerful methodology for studying catalysts and chemical reactions under actual working conditions. nih.govnih.govwhiterose.ac.ukrsc.orgresearchgate.net This approach combines spectroscopic measurements (e.g., Raman, UV-vis, IR) with simultaneous monitoring of reaction parameters. For the synthesis of this compound, operando spectroscopy could be employed to track the formation of intermediates, identify active catalytic species, and optimize reaction conditions for improved yield and selectivity.

The crystallization process of organic molecules can be complex, often involving the formation of different polymorphic forms with distinct physical properties. In situ techniques such as X-ray diffraction (XRD) and confocal scanning laser microscopy (CSLM) are being used to study the nucleation and growth of crystals in real-time. cswab.orgepa.gov These methods can provide information on crystal structure, morphology, and transformation kinetics, which is essential for controlling the solid-state properties of this compound. The combination of multiple in situ techniques can offer a more comprehensive picture of the dynamic processes at play.

TechniqueInformation GainedRelevance to this compound
Operando SpectroscopyReaction kinetics, intermediate identification, catalyst behavior. nih.govwhiterose.ac.ukOptimization of synthesis, understanding reaction mechanisms.
In situ X-ray DiffractionCrystal structure, polymorphism, phase transitions. cswab.orgControl of solid-state form and properties.
In situ Confocal Scanning Laser MicroscopyCrystal nucleation, growth, and morphology. epa.govUnderstanding and controlling crystallization behavior.

Computational Design and High-Throughput Screening Approaches for Novel Derivatives

The discovery and development of new materials can be a time-consuming and resource-intensive process. Computational design and high-throughput screening (HTS) are powerful tools that can accelerate the identification of novel derivatives of this compound with enhanced properties.

Molecular modeling and quantum chemical calculations , such as Density Functional Theory (DFT), are increasingly used to predict the electronic, optical, and structural properties of organic molecules. nih.govresearchgate.net These computational methods can be employed to design new derivatives of this compound with, for example, larger nonlinear optical responses or specific absorption characteristics. researchgate.net By systematically modifying the molecular structure in silico, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the number of experiments required. mandarorganics.com

High-throughput screening involves the rapid synthesis and testing of large libraries of compounds to identify those with desired properties. earthshiftglobal.comisc3.orgsemanticscholar.org In the context of this compound, HTS could be used to screen for derivatives with improved solubility, thermal stability, or specific biological activity. The combination of computational design to generate virtual libraries of compounds and HTS for experimental validation provides a powerful workflow for the discovery of new functional materials.

ApproachObjectiveMethodologies
Computational DesignPredict and optimize molecular properties. nih.govresearchgate.netDensity Functional Theory (DFT), Molecular Dynamics (MD). researchgate.net
High-Throughput ScreeningRapidly identify promising derivatives. earthshiftglobal.comisc3.orgAutomated synthesis, parallel reaction screening, rapid property assays. semanticscholar.org

Lifecycle Assessment and Environmental Considerations in Materials Applications

As with any chemical compound intended for widespread use, a thorough evaluation of the environmental impact of this compound and its derived materials is essential. A Lifecycle Assessment (LCA) provides a framework for evaluating the environmental burdens associated with a product's entire life cycle, from raw material extraction to end-of-life disposal. earthshiftglobal.comisc3.orgupmbiochemicals.commdpi.com

For this compound, a "cradle-to-grave" or "cradle-to-gate" analysis would consider the environmental impacts of its synthesis, including the energy and raw materials consumed and the waste generated. upmbiochemicals.comlidsen.commdpi.com The use phase of materials incorporating this compound, for example in pigments or optical devices, would also be assessed for potential environmental releases. sustainability-directory.commandarorganics.comdyespigments.net Finally, the end-of-life stage, including recycling, degradation, or disposal, is a critical component of the LCA.

Nitroaromatic compounds, as a class, are known to have potential environmental toxicity and can be persistent in the environment. nih.govcswab.orgepa.govnih.govresearchgate.net Therefore, research into the biodegradability and ecotoxicity of this compound and its degradation products is crucial. The development of sustainable end-of-life strategies, such as chemical recycling or biodegradation pathways, is an important area of ongoing research to ensure the long-term environmental viability of materials based on this compound. Green chemistry metrics, such as the E-Factor and Process Mass Intensity (PMI), are valuable tools for quantifying the environmental footprint of the synthetic process and for guiding the development of more sustainable alternatives. nih.govwhiterose.ac.ukwikipedia.orgresearchgate.netrsc.org

Assessment AreaKey Considerations
Synthesis Raw material sourcing, energy consumption, solvent use, waste generation. nih.govwhiterose.ac.uk
Use Phase Leaching or release from materials, long-term stability and durability. mandarorganics.comdyespigments.net
End-of-Life Biodegradability, potential for recycling, toxicity of degradation products. nih.govnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.